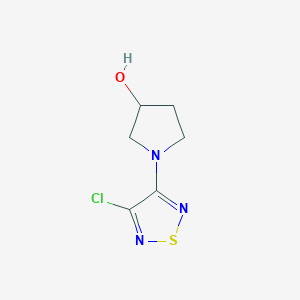

1-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrrolidin-3-ol

説明

“1-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrrolidin-3-ol” is a chemical compound that contains a thiadiazole nucleus. The thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

Thiadiazole derivatives have been synthesized using various methods. For instance, a series of amide thiadiazole-linked valproic acid analog was synthesized using Lewis acid as a reagent . Another study reported the synthesis of new 2-oxo-1-pyrrolidinyl imidazothiadiazole derivatives .

Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .

科学的研究の応用

Physicochemical and Structural Properties

Intramolecular Hydrogen Bonding in Thiadiazol-Pyrrolidin-Ol In a study focused on the structural and vibrational properties of 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, it was revealed that intramolecular OH⋯N hydrogen bonding plays a significant role in the conformational properties of thiadiazol-pyrrolidin-ol bearing species. The research highlighted the importance of this hydrogen bond in determining the conformational behavior of the group (Laurella & Erben, 2016).

Biological Activities and Applications

Anticancer Activity of Thiadiazole Derivatives Research into 1,3,4-thiadiazole derivatives has demonstrated promising biological activities, with specific compounds exhibiting remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). Molecular docking studies indicated potential binding sites with EGFR TK, suggesting these compounds' mechanisms of action (Abouzied et al., 2022).

Antimicrobial and Antifungal Activities of Thiadiazole Derivatives Numerous studies have synthesized and characterized thiadiazole derivatives, revealing their significant antibacterial and insecticidal activities. These findings underscore the potential of thiadiazole compounds as bioactive agents in various applications (Holla et al., 2006, Gomha et al., 2015, Gopalakrishnan et al., 2008).

作用機序

While the specific mechanism of action for “1-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrrolidin-3-ol” is not mentioned in the search results, it is known that many drugs containing a 1,3,4-thiadiazole nucleus, such as acetazolamide, methazolamide, and megazol, are available in the market . These drugs have shown a broad spectrum of pharmacological activities.

将来の方向性

Thiadiazole derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploiting the reactivity of certain functionalities to construct new heterocycles hybrid with a 1,3,4-thiadiazole moiety . Additionally, further studies could focus on the development of improved anticancer therapeutic strategies using thiadiazole derivatives .

特性

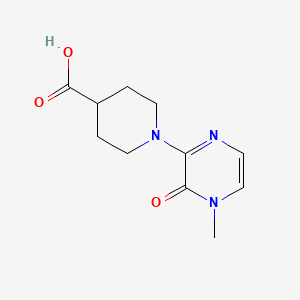

IUPAC Name |

1-(4-chloro-1,2,5-thiadiazol-3-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-2-1-4(11)3-10/h4,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPOXVQDPBKVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

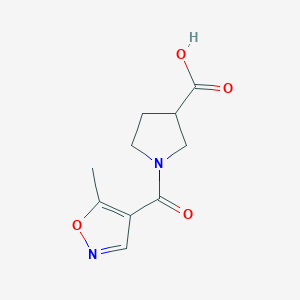

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

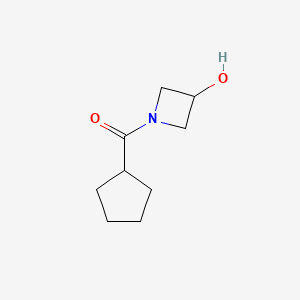

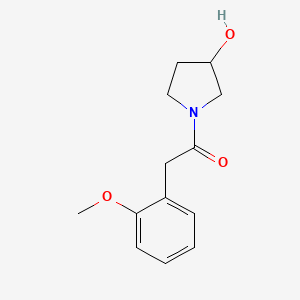

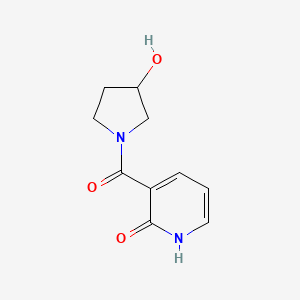

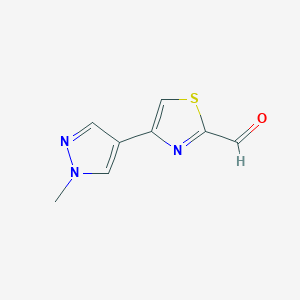

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol](/img/structure/B1468571.png)

![7-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1468593.png)